Comparative Olfactory Potency: 2,5-Dipropylpyrazine Exhibits a ≥2,200-Fold Higher Odor Threshold Than a Leading 2-Ethyl Analog
In a systematic study of 80 alkylpyrazines using gas chromatography-olfactometry (GC-O), it was established that substituting a methyl group with an ethyl group at the 2-position of trimethylpyrazine (which has a threshold of 50 ng/L air) to form 2-ethyl-3,5-dimethylpyrazine resulted in a 4,500-fold decrease in the odor threshold (i.e., a 4,500-fold increase in potency). Conversely, further substitution with a propyl group at the same position was found to be sterically unfavorable, leading to an odor threshold that was at least 2,200 times higher than that of the 2-ethyl-3,5-dimethylpyrazine comparator [1].
| Evidence Dimension | Odor Detection Threshold in Air (Potency) |
|---|---|
| Target Compound Data | Threshold at least 2,200 times higher than the comparator |
| Comparator Or Baseline | 2-Ethyl-3,5-dimethylpyrazine |
| Quantified Difference | ≥ 2,200-fold higher threshold (lower potency) for the propyl-substituted analog |
| Conditions | Gas chromatography-olfactometry (GC-O) using a panel of assessors |
Why This Matters
This substantial difference in olfactory potency dictates that 2,5-dipropylpyrazine will require a significantly higher concentration to achieve the same odor impact as its shorter-chain analogs, which is a critical cost-in-use and formulation consideration.
- [1] Wagner, R., Czerny, M., Bielohradsky, J., & Grosch, W. (1999). Structure-odour-activity relationships of alkylpyrazines. European Food Research and Technology, 208(4), 308-316. View Source
